methyl 2-amino-5-methoxy-3-methylbenzoate
Description
Significance and Context of Substituted Benzoate (B1203000) Esters in Organic Chemistry
Substituted benzoate esters are a class of organic compounds derived from benzoic acid that hold a significant place in chemical research and industrial synthesis. organic-chemistry.org Structurally, they consist of a benzene (B151609) ring attached to a carboxylate ester functional group, with one or more additional substituents on the ring. wikipedia.org This framework makes them structurally flexible and serves as a versatile scaffold in organic synthesis. wikipedia.org
The reactivity of benzoate esters is largely governed by the nature and position of the substituents on the aromatic ring, which can have profound electronic and steric effects. numberanalytics.comnih.gov These esters readily undergo nucleophilic acyl substitution, a fundamental reaction where the alkoxy group (-OR') is replaced by a nucleophile. msu.edu A classic example is saponification, or base-catalyzed hydrolysis, which irreversibly yields a carboxylate salt and an alcohol. wikipedia.orgmsu.edu They also react with a variety of strong nucleophiles, including amines and organometallic reagents. wikipedia.org
The anthranilate esters, a subclass to which methyl 2-amino-5-methoxy-3-methylbenzoate belongs, are particularly noteworthy. These are derivatives of 2-aminobenzoic acid and are recognized as crucial starting materials for the synthesis of nitrogen-containing heterocyclic compounds. core.ac.uk The presence of both an amino group and a carboxylate group allows for a diverse range of chemical transformations, making them valuable precursors in the development of complex molecules. nih.gov
Overview of Research on this compound and Closely Related Derivatives
Direct and extensive research focused exclusively on this compound is limited in publicly available literature. However, it is documented as an important raw material and intermediate used in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Its utility stems from the reactive sites on its molecular structure.
The synthesis of this compound is not explicitly detailed in numerous studies, but a logical synthetic pathway can be inferred from research on closely related analogs. For instance, the synthesis of methyl 2-amino-3-methylbenzoate is achieved through the hydrogenation of its precursor, methyl 3-methyl-2-nitrobenzoate, using a palladium-on-carbon (Pd/C) catalyst in a pressure vessel. chemicalbook.com This common method for converting an aromatic nitro group to an amino group suggests a similar pathway for the target compound, likely starting from methyl 5-methoxy-3-methyl-2-nitrobenzoate.
Research on structurally similar compounds highlights the synthetic transformations that such scaffolds can undergo. Patents describe the further derivatization of the methyl 2-amino-3-methylbenzoate core. google.com For example, this related ester can undergo regioselective bromination using a mixture of hydrogen bromide and hydrogen peroxide to yield methyl 2-amino-5-bromo-3-methylbenzoate. google.com This bromo-derivative can then be converted to methyl 2-amino-5-cyano-3-methylbenzoate via a cyanation reaction with copper(I) cyanide. google.com These examples of functional group transformations on the aromatic ring illustrate the potential of the this compound scaffold as a building block for creating a library of diverse and complex molecules for further investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 2-Aminobenzoic acid (Anthranilic acid) | C₇H₇NO₂ |
| 2-amino-5-methoxy-3-methylbenzoic acid | C₉H₁₁NO₃ |
| Benzoic acid | C₇H₆O₂ |
| Copper(I) cyanide | CCuN |
| Hydrogen bromide | HBr |
| Hydrogen peroxide | H₂O₂ |
| Methyl 2-amino-3-methylbenzoate | C₉H₁₁NO₂ |
| Methyl 2-amino-5-bromo-3-methylbenzoate | C₉H₁₀BrNO₂ |
| Methyl 2-amino-5-cyano-3-methylbenzoate | C₁₀H₁₀N₂O₂ |
| This compound | C₁₀H₁₃NO₃ |
| Methyl 3-methyl-2-nitrobenzoate | C₉H₉NO₄ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-methoxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYELRWCGBLELSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Approaches to Substituted Methyl Benzoates
The construction of the substituted methyl benzoate (B1203000) core can be achieved through various synthetic strategies. These methods generally involve either the formation of the aromatic ring with the desired substitution pattern or the modification of a pre-existing benzene (B151609) ring.
Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of aromatic rings. These methods offer high efficiency and control over the substitution pattern.
One such method is the Rhodium(I)-mediated Hopf cyclization of 1,3-dien-5-ynes . nsf.gov This reaction provides a pathway to substituted benzoates from acyclic precursors. The process involves the 1,6-opening of 2-pyrones to generate dienynes, which then undergo a cycloaromatization reaction in the presence of a rhodium catalyst. nsf.gov The versatility of 2-pyrones allows for the introduction of various substituents onto the resulting benzoate ring. nsf.gov The proposed mechanism for the Rh(I)-mediated cycloaromatization suggests that the metal acts as a Lewis acid, coordinating to the alkyne and facilitating a 6-endo-dig cyclization. nsf.gov
Other metal-catalyzed reactions for constructing aromatic rings include the bismuth-catalyzed cyclization and aromatization of 2-(2-arylphenyl)vinyl ethers to form phenanthrenes and other polycyclic aromatic hydrocarbons. nih.gov While not directly producing simple benzoates, these methods highlight the power of metal catalysis in forming aromatic systems.
Classic methods for the synthesis of methyl benzoates often rely on the esterification of the corresponding benzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. To circumvent the issues associated with strong mineral acids, such as waste generation, solid acid catalysts have been developed. For instance, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. researchgate.netmdpi.com
Amidation is another fundamental reaction in organic synthesis. While it typically converts esters or carboxylic acids into amides, the reverse reaction is not a standard method for benzoate synthesis. However, understanding amidation is crucial as it represents a potential side reaction or a transformation of the ester group in a multi-step synthesis. Direct amidation of esters with amines can be promoted by various catalysts, including Nb2O5 and organoboron compounds. researchgate.net Base-promoted amidation of esters using systems like DMSO/t-BuOK or THF/n-BuLi has also been explored, offering a broad substrate scope. rsc.org
Synthesis of Methyl 2-Amino-5-Methoxy-3-Methylbenzoate and Related Compounds
The specific substitution pattern of this compound requires a multi-step synthetic sequence that carefully introduces the amino, methoxy (B1213986), and methyl groups, along with the methyl ester functionality, onto the benzene ring.
A common and practical approach to synthesizing polysubstituted aromatics is through the functional group interconversion of commercially available or readily accessible precursors.
Starting from 2-amino-3-methylbenzoic acid , one potential route would involve methoxylation followed by esterification. The introduction of a methoxy group at the 5-position would likely proceed via an electrophilic substitution reaction, though directing group effects would need to be carefully considered. Subsequent esterification with methanol would yield the target compound. The esterification of 2-amino-3-methylbenzoic acid to its methyl ester, methyl 2-amino-3-methylbenzoate, can be achieved by reacting it with methyl iodide in the presence of cesium carbonate in DMF, or through hydrogenation of the corresponding nitro compound. guidechem.com
Alternatively, starting from an o-methoxybenzoic acid derivative could be another viable strategy. For instance, a synthetic route starting from salicylic (B10762653) acid (2-hydroxybenzoic acid) has been optimized for the production of methyl 2-methoxy-5-aminosulfonyl benzoate. researchgate.net This process involves etherification of the phenolic hydroxyl group, followed by sulfonation, amination, and finally esterification. researchgate.net A similar sequence, replacing the sulfonation/amination steps with nitration and subsequent reduction, could potentially lead to the desired 2-amino-5-methoxy functionality. The synthesis of methyl o-methoxybenzoate from methyl salicylate (B1505791) using dimethyl sulfate (B86663) is a key step in this type of sequence. google.com
The table below outlines a potential synthetic sequence starting from 2-amino-3-methylbenzoic acid.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Bromination | HBr, H₂O₂, H₂O | 2-Amino-5-bromo-3-methylbenzoic acid |
| 2 | Esterification | Methanol, Acid Catalyst | Methyl 2-amino-5-bromo-3-methylbenzoate |
| 3 | Cyanation | Copper(I) cyanide | Methyl 2-amino-5-cyano-3-methylbenzoate justia.com |
| 4 | Hydrolysis of Nitrile | Acid or Base Catalysis | 2-Amino-5-carboxy-3-methylbenzoic acid |
| 5 | Curtius/Hofmann/Schmidt Rearrangement | - | 2,5-Diamino-3-methylbenzoic acid |
| 6 | Sandmeyer Reaction (on 5-amino group) | NaNO₂, H₂SO₄, H₂O, then heat | 2-Amino-5-hydroxy-3-methylbenzoic acid |
| 7 | O-methylation | Dimethyl sulfate, Base | 2-Amino-5-methoxy-3-methylbenzoic acid |
| 8 | Esterification | Methanol, Acid Catalyst | This compound |
This table presents a hypothetical multi-step synthesis and does not imply that this is the only or most efficient route.
The synthesis of isomers and closely related analogs provides valuable insight into the chemical space around the target molecule.
Methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride : No direct synthesis for this specific compound was found in the provided search results. However, the synthesis of related compounds like methyl 3-amino-2-methylbenzoate has been reported. This was achieved by the reduction of methyl 2-methyl-3-nitrobenzoate using iron powder in methanol and hydrochloric acid. prepchem.com
Methyl 2-amino-5-methoxybenzoate : The synthesis of the parent acid, 2-amino-5-methoxybenzoic acid, can be accomplished by the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst. Subsequent esterification with methanol would yield the desired methyl ester.
Methyl 2-amino-3,5-dimethoxybenzoate : This compound is synthesized via the reduction of methyl 3,5-dimethoxy-2-nitrobenzoate. The reduction is carried out using hydrogen gas in the presence of a 5% Pd/C catalyst in a methanol and tetrahydrofuran (B95107) solvent mixture. prepchem.com
The following table summarizes the synthesis of some related methyl aminomethoxybenzoates.
| Compound | Starting Material | Reagents and Conditions | Reference |
| Methyl 3-amino-2-methylbenzoate | Methyl 2-methyl-3-nitrobenzoate | Fe, MeOH, HCl | prepchem.com |
| 2-Amino-5-methoxybenzoic acid | 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, THF | |
| Methyl 2-amino-3,5-dimethoxybenzoate | Methyl 3,5-dimethoxy-2-nitrobenzoate | H₂, 5% Pd/C, MeOH, THF | prepchem.com |
Derivatization from Precursors and Intermediates
The functional groups present in the precursors and intermediates of the synthesis of this compound offer opportunities for derivatization to create a library of related compounds.
For instance, the amino group of methyl 2-amino-3-methylbenzoate can undergo diazotization followed by various transformations. Reaction with sodium nitrite (B80452) and hydrochloric acid generates a diazonium salt, which can be converted to a sulfonyl chloride by reaction with sulfur dioxide. guidechem.com This intermediate is useful in the synthesis of herbicides. guidechem.com The amino group can also be involved in the formation of heterocyclic rings.
The bromine atom in methyl 2-amino-5-bromo-3-methylbenzoate is a versatile handle for further functionalization. It can be displaced by a cyano group using copper(I) cyanide, as seen in the synthesis of precursors for insecticides. justia.com The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.
The strategic placement and interconversion of functional groups are paramount in the synthesis of highly substituted aromatic compounds like this compound. The choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern efficiently and with high yields.
Synthesis of Benzoic Acid Hydrazides from Methyl Benzoate
Benzoic acid hydrazides are a significant class of compounds, often derived from methyl benzoate, that serve as versatile building blocks in organic synthesis. thepharmajournal.com The primary method for their preparation involves the reaction of a methyl benzoate with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comnih.gov This transformation can be accomplished through both conventional and modern synthetic routes.
The conventional method typically requires refluxing a mixture of methyl benzoate and hydrazine hydrate for several hours. thepharmajournal.com In contrast, microwave-assisted synthesis has emerged as a more efficient alternative. thepharmajournal.comchemmethod.com By subjecting the reaction mixture to microwave irradiation, the synthesis of benzohydrazide (B10538) can be completed in a matter of minutes, often with an improved yield and reduced need for organic solvents. thepharmajournal.comchemmethod.com For instance, the reaction of methyl benzoate with hydrazine hydrate under microwave irradiation at 350-500 W can be completed in approximately three minutes. thepharmajournal.com This rapid, eco-friendly approach highlights a significant advancement over traditional heating methods. chemmethod.comchemmethod.com
| Method | Reaction Time | Yield | Notes |
|---|---|---|---|
| Conventional Reflux | 2-7 hours | ~65% | Requires heating under reflux, often in ethanol. thepharmajournal.comchemmethod.com |
| Microwave Irradiation | ~3 minutes | >90% | Rapid, high yield, and aligns with green chemistry principles by minimizing solvent use and energy consumption. thepharmajournal.comchemmethod.com |
Role of Methyl 2-Amino-5-Bromobenzoate as a Synthetic Intermediate
Methyl 2-amino-5-bromobenzoate is a crucial intermediate in the synthesis of various biologically active molecules. medchemexpress.comnih.gov Its structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a versatile precursor for constructing more complex compounds. nih.govsigmaaldrich.com
This compound serves as a key starting material for the synthesis of inhibitors for several biological targets. It is used to prepare 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme involved in fatty acid synthesis in bacteria. medchemexpress.com Furthermore, derivatives of methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD, an enzyme in the quorum sensing system of the bacterium Pseudomonas aeruginosa, which is implicated in biofilm formation and virulence. medchemexpress.com It is also utilized in the preparation of inhibitors for the NS5B RNA polymerase of the hepatitis C virus (HCV). thermofisher.com Beyond this, it acts as an intermediate in the synthesis of benzothiazines. nih.gov
| Application Area | Target | Resulting Compound Class |
|---|---|---|
| Antibacterial Agents | FabH, PqsD (P. aeruginosa) | 2-Benzamidobenzoic acids, PqsD inhibitors. medchemexpress.com |
| Antiviral Agents | Hepatitis C Virus (HCV) NS5B Polymerase | HCV NS5B Polymerase Inhibitors. thermofisher.com |
| Heterocyclic Chemistry | N/A | Benzothiazines. nih.gov |
| General Organic Synthesis | N/A | Used to synthesize methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com |
Electrophilic Aromatic Substitution on Substituted Aminobenzoic Acids
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for modifying aromatic rings. wikipedia.org The outcome of these reactions on substituted rings, such as those in aminobenzoic acids, is heavily influenced by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.org
In the case of aminobenzoic acids, two competing groups are present: the amino group (-NH₂) and the carboxylic acid or ester group (-COOR).
Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org
Carboxyl/Ester Group (-COOR): This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta position. wikipedia.org
When both are present on the same ring, the potent activating and directing effect of the amino group typically dominates the substitution pattern. The reaction proceeds via a two-step mechanism: the aromatic ring's pi electrons attack an electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by a rapid deprotonation that restores the ring's aromaticity. masterorganicchemistry.combyjus.com Important SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para-Director |
| -COOCH₃ (Methyl Ester) | Moderately Deactivating | Meta-Director |
Green Chemistry Principles in Benzoate Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org These principles are increasingly being applied to the synthesis of benzoates and their derivatives to create more sustainable and environmentally benign methodologies. researchgate.netbrazilianjournals.com.br
Key principles of green chemistry relevant to benzoate synthesis include waste prevention, maximizing atom economy, and designing for energy efficiency. ajrconline.orgacs.org Atom economy, for instance, seeks to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org The use of safer solvents, such as water, or conducting reactions under solvent-free conditions is another critical aspect. researchgate.net
A practical application of these principles is the use of microwave-assisted synthesis for reactions like the formation of benzoic acid hydrazides, which reduces reaction times, energy consumption, and the need for volatile organic solvents. chemmethod.com Another approach involves employing catalysis to replace stoichiometric reagents, which reduces waste. ajrconline.org For example, green methods for benzoin (B196080) synthesis have been developed using imidazole-based catalysts to replace highly toxic cyanide catalysts traditionally used in the process. google.com These strategies represent a shift towards more efficient, safer, and ecologically responsible chemical manufacturing. brazilianjournals.com.br
| Principle | Description |
|---|---|
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. ajrconline.org |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. ajrconline.org |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. ajrconline.org |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org |
Inability to Generate Article Due to Lack of Specific Data
Despite a thorough search for scientific data, the requested article on the chemical compound “this compound” cannot be generated at this time. The necessary experimental spectroscopic data required to populate the specified sections on its structural elucidation are not available in the public domain.
Searches for detailed experimental findings for the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound did not yield specific results for this exact compound. While data for structurally related molecules—such as methyl 2-amino-3-methylbenzoate, methyl 2-methoxybenzoate, and other substituted aromatic compounds—are available, these are not suitable substitutes for the precise analysis requested. Adhering to the strict instructions to focus solely on "this compound" and to provide detailed, research-backed spectroscopic analysis, the absence of this core information makes it impossible to construct the article with the required scientific accuracy and depth.
Furthermore, no information regarding two-dimensional NMR techniques, such as NOESY, for this specific compound could be located.
Without access to peer-reviewed studies or spectral databases containing the explicit data for this compound, any attempt to generate the requested content would rely on speculation and extrapolation from related compounds, which would violate the core requirement of scientific accuracy and strict adherence to the subject matter.
Therefore, until such specific data becomes publicly available, the generation of a detailed and authoritative article as outlined is not feasible.
Spectroscopic and Structural Elucidation
X-ray Crystallography for Molecular Structure and Crystal Packing
No crystallographic data from single-crystal X-ray diffraction studies of methyl 2-amino-5-methoxy-3-methylbenzoate are available in the public domain. Consequently, critical information such as the compound's crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and intermolecular interactions, remains unknown.
Chemical Reactivity and Transformation Studies
Reactions Involving the Amino Group
The primary aromatic amine functionality is a key site of reactivity, readily participating in reactions typical of anilines.
The ester functional group of methyl 2-amino-5-methoxy-3-methylbenzoate can undergo aminolysis, where an amine displaces the methoxy (B1213986) group of the ester to form an amide. This reaction typically proceeds through a base-catalyzed mechanism involving the formation of a tetrahedral intermediate. researchgate.net Computational studies on the aminolysis of the parent compound, methyl benzoate (B1203000), with various amines show that the stability of both the tetrahedral intermediate and the final amide product are key factors in determining the reaction's feasibility. researchgate.net For instance, reactions with ammonia (B1221849) and primary amines like ethylamine (B1201723) are generally more favorable than with more sterically hindered secondary amines. researchgate.net
A specific and common type of aminolysis is hydrazinolysis. The reaction of a methyl ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), often under reflux conditions, efficiently converts the ester to the corresponding acyl hydrazide. researchgate.netnih.gov This transformation replaces the -OCH₃ group with a -NHNH₂ group, creating a valuable intermediate for further synthesis, such as the formation of heterocyclic compounds. researchgate.net
Table 1: Calculated Relative Energies for the Aminolysis of Methyl Benzoate Data based on computational studies of methyl benzoate as a model compound.
| Reactant Amine | Relative Energy of Tetrahedral Intermediate (kJ/mol) | Relative Energy of Amide Product (kJ/mol) |
| Ammonia | Low | Thermodynamically Favored |
| Ethylamine | Low | Thermodynamically Favored |
| Diethylamine | High | Thermodynamically Disfavored |
| Aniline | High | Thermodynamically Disfavored |
| Benzylamine | Low | Thermodynamically Favored |
This table illustrates the structure-reactivity relationship in the aminolysis of a model benzoate, showing that sterically unhindered primary amines are more effective reactants. Data adapted from computational studies. researchgate.net
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comresearchgate.net This reaction involves a nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. mdpi.comdergipark.org.tr
The formation of imines is typically an equilibrium-controlled process. nih.gov To drive the reaction to completion, it is often necessary to remove the water byproduct, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. nih.gov The reaction can be catalyzed by either acids or bases. dergipark.org.tr A wide variety of aldehydes, including aromatic and heteroaromatic ones, can be used to synthesize a diverse range of Schiff bases from primary aromatic amines. niscpr.res.in These Schiff bases are significant in their own right and as intermediates in organic synthesis. mdpi.comnih.gov
Electrophilic and Nucleophilic Aromatic Substitutions
The benzene (B151609) ring itself is a major center of reactivity, susceptible to both electrophilic and nucleophilic attack, with the outcome heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strongly activating and ortho-, para-directing substituents. libretexts.org The methyl group (-CH₃) is also a weakly activating ortho-, para-director. Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta-directing group. aiinmr.com
The position of electrophilic attack will be determined by the cumulative directing effects of these four groups. The vacant positions on the ring are C4 and C6. The powerful ortho-, para-directing influence of the amino group (at C2) and the methoxy group (at C5) will strongly favor substitution at the positions ortho and para to them.
The C4 position is ortho to the methoxy group and para to the methyl group.
The C6 position is ortho to the amino group and meta to the methoxy and methyl groups.
Given that the amino group is one of the strongest activating groups, substitution at the C6 position is highly probable. However, the combined activating effect towards the C4 position from the methoxy and methyl groups makes it a competitive site. The precise outcome would likely be a mixture of isomers and would depend on the specific electrophile and reaction conditions. A classic example of this type of reaction is the nitration of an aromatic ring using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. aiinmr.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org These withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
The ring of this compound is electron-rich due to the amino and methoxy groups, which disfavors the formation of the anionic Meisenheimer intermediate. libretexts.org Therefore, SNAr reactions are generally unfavorable on this substrate unless a good leaving group is present and the reaction proceeds through an alternative mechanism, such as the concerted pathway mentioned previously for methoxy group substitution. nih.gov In related compounds, such as 2-amino-5-iodo-3-methylbenzoic acid, a halogen substituent can be replaced by nucleophiles.
Oxidation and Reduction Pathways
The functional groups on this compound allow for specific oxidation and reduction reactions.
Oxidation: The primary amino group is susceptible to oxidation. In analogous aromatic amines, this group can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions.
Reduction: The most significant reduction pathway is related to the synthesis of the title compound itself. Aromatic amino compounds are very commonly prepared by the reduction of a corresponding nitro compound. google.com For example, the synthesis of 2-amino-5-methoxybenzoic acid is achieved through the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst and a hydrogen source. Similarly, the amino group of this compound would be synthesized via the catalytic hydrogenation of a precursor, methyl 5-methoxy-3-methyl-2-nitrobenzoate. google.com
Thermochemical Studies of Substituted Benzoates
The thermodynamic properties of this compound can be understood by examining studies on related substituted benzoates. Thermochemical research on families of compounds like substituted benzoic acids and benzoates has established clear structure-property relationships. nih.gov
Key thermodynamic parameters such as the standard molar enthalpy of formation (ΔfH°m) and enthalpy of vaporization (ΔvapH°m) are influenced by the nature and position of substituents on the benzene ring. nih.govresearchgate.net Linear correlations have been found between the enthalpies of formation for different families of substituted benzenes, allowing for the prediction of thermodynamic properties for compounds with various substituent combinations. nih.gov These studies, which often employ combustion calorimetry and vapor pressure measurements, provide the fundamental data needed to assess the energetic stability and phase-change behavior of compounds like this compound. nih.govresearchgate.net
Mechanistic Investigations
Reaction Mechanism Elucidation for Benzoate (B1203000) Transformations
The transformation of the benzoate ester group in methyl 2-amino-5-methoxy-3-methylbenzoate can proceed through several distinct mechanistic pathways, depending on the reaction conditions and reagents.
The aminolysis of esters, a fundamental reaction for amide bond formation, can proceed through either a concerted or a stepwise mechanism. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the two pathways can have similar activation energies. youtube.comresearchgate.netrsc.org The stepwise mechanism involves the formation of a tetrahedral intermediate, while the concerted mechanism proceeds through a single transition state where the nucleophile attacks and the leaving group departs simultaneously. nist.govsigmaaldrich.com
For this compound, the presence of strong electron-donating groups (amino and methoxy) increases the electron density on the carbonyl carbon, which would generally disfavor nucleophilic attack and slow down the reaction compared to unsubstituted methyl benzoate. However, these reactions can be catalyzed. General base catalysis, for instance by a second molecule of the amine, can significantly lower the activation energy by facilitating proton transfers. youtube.comresearchgate.net The most favorable pathway is often a general-base-catalyzed neutral stepwise mechanism. youtube.comresearchgate.netrsc.org The use of organocatalysts like 6-halo-2-pyridones can also facilitate aminolysis by acting as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine. researchgate.net Given the steric hindrance from the ortho-methyl group, a catalyzed pathway would likely be necessary for efficient aminolysis.
The debate between a concerted and a stepwise pathway for nucleophilic substitution reactions is ongoing. For some aryl benzoates, kinetic studies involving Hammett plots have provided evidence for a concerted mechanism, particularly with cyclic secondary amines. sigmaaldrich.com The linearity of Yukawa-Tsuno plots in these cases suggests that a change in the rate-determining step is not occurring, which supports a concerted pathway. sigmaaldrich.com
Oxidative decarboxylative coupling represents a powerful method for forming new carbon-carbon or carbon-heteroatom bonds, using carboxylic acids or their esters as starting materials. google.com These reactions are typically catalyzed by transition metals like palladium, copper, or silver. youtube.comchemicalbook.com The general mechanism for the decarboxylative coupling of benzoic acid derivatives often involves the formation of an aryl-metal intermediate, followed by reductive elimination or further reaction with a coupling partner. youtube.comchemicalbook.com
For electron-rich benzoic acids, such as the parent acid of this compound, certain catalytic systems are required to achieve efficient coupling. youtube.com The choice of solvent and additives can be critical for the reactivity of these electron-rich substrates. youtube.com The decarboxylation step can be facilitated by photoinduced copper ligand-to-metal charge transfer (LMCT), which allows the reaction to proceed at significantly lower temperatures than traditional thermal decarboxylation. uni.lu This process generates an aryl radical that can be trapped by the metal catalyst to form an aryl-copper(III) species, which then undergoes reductive elimination to form the desired product. uni.lu The presence of strong electron-donating groups like amino and methoxy (B1213986) would be expected to facilitate the initial oxidative step.
The photochemistry of methyl benzoate and its derivatives can involve several reaction pathways. Upon UV irradiation, methyl benzoate can undergo hydrogen abstraction and [2+2] cycloaddition with olefins, which are thought to occur from the excited singlet state. rsc.org For substituted phenyl benzoates, the photo-Fries rearrangement is a common reaction, leading to the formation of hydroxybenzophenone derivatives. The selectivity of this rearrangement can be influenced by the reaction medium, such as the use of micelles.
In the case of this compound, the presence of the electron-donating amino and methoxy groups would likely influence the excited-state reactivity. These groups are known to be strong activators and would affect the electron distribution in the aromatic ring upon photoexcitation. It is plausible that this compound could undergo intramolecular hydrogen abstraction or rearrangement reactions. The specific products would depend on the relative positions of the substituents and the stability of the resulting radical intermediates.
Role of Substituent Effects on Reactivity and Selectivity
The substituents on the aromatic ring of this compound play a critical role in determining its reactivity and the regioselectivity of its reactions.
The Hammett equation provides a quantitative means to evaluate the electronic effects of substituents on the rates and equilibria of reactions of benzene (B151609) derivatives. nih.govtcichemicals.com The equation is given by log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, ρ is the reaction constant that depends on the reaction type, and σ is the substituent constant that depends only on the substituent. tcichemicals.com
The substituents on this compound have the following electronic characteristics:
2-Amino group: A very strong electron-donating group (EDG) through resonance (+R effect), and electron-withdrawing through induction (-I effect). The resonance effect is dominant.
5-Methoxy group: A strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is stronger.
3-Methyl group: A weak electron-donating group through induction (+I effect).
Curved Hammett plots can sometimes be observed in the reactions of aryl benzoates, which may indicate a change in the rate-determining step or be due to ground-state stabilization effects. sigmaaldrich.com
Table 1: Hammett Substituent Constants (σ) for Relevant Groups (This table provides standard Hammett constants for individual substituents to illustrate their electronic effects. The combined effect in the target molecule is more complex.)
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from established literature on Hammett parameters.
The presence of the 2-amino and 3-methyl groups, which are ortho to the methyl ester and to each other, introduces significant steric and electronic effects, collectively known as the ortho-effect. This effect is not captured by standard Hammett parameters and can dramatically alter reaction rates. nih.gov
In the context of alkaline hydrolysis of phenyl benzoates, the inductive effect from the ortho position is generally found to be stronger than from the meta and para positions. researchgate.net However, the most significant contribution of ortho-substituents is often steric hindrance. The 3-methyl group would sterically hinder the approach of a nucleophile to the ester's carbonyl carbon, slowing down reactions like aminolysis or hydrolysis.
In decarboxylation reactions, ortho-substituents can have a dual role. They can destabilize the starting benzoic acid, which increases the rate of decarboxylation. However, bulky ortho-substituents can also destabilize the transition state, which would have a negative effect on the reaction rate. For this compound, the ortho-methyl group would contribute to this steric destabilization. The ortho-amino group can also participate in intramolecular hydrogen bonding with the ester carbonyl, which would affect the conformation and reactivity of the molecule. This intramolecular interaction could stabilize the ground state and potentially increase the activation barrier for reactions that require the disruption of this hydrogen bond.
Intramolecular Dynamics and Proton Transfer Processes
The intramolecular dynamics of this compound, a polysubstituted benzene derivative, are complex and governed by the interplay of its constituent functional groups. While direct experimental studies on the intramolecular proton transfer (IPT) of this specific molecule are not extensively documented in publicly available literature, significant insights can be drawn from theoretical and experimental investigations of structurally analogous compounds, such as aminobenzoic acids and their esters. These studies provide a framework for understanding the potential proton transfer pathways and excited-state dynamics.
Proton transfer processes in similar molecules are known to occur through different mechanisms, including the Grotthuss-type (proton-relay) and vehicle-mediated pathways. researchgate.netnih.gov In the context of an isolated molecule or in the gas phase, intramolecular proton transfer would likely involve the amino group (-NH2) as the proton donor and the carbonyl oxygen of the ester group (-COOCH3) as the proton acceptor. The presence of a solvent can significantly influence this process, with solvent molecules potentially acting as a "vehicle" to shuttle a proton between the two sites. researchgate.netnih.govelsevierpure.com
Computational studies on molecules like p-aminobenzoic acid (PABA) have shown that a single solvent molecule, such as methanol (B129727) or ammonia, can mediate intramolecular proton transfer. researchgate.netnih.govuow.edu.au This occurs through a bimolecular mechanism where the solvent molecule facilitates the transfer, leading to isomerization between different protonated forms (protomers). nih.govuow.edu.au For this compound, a similar solvent-assisted mechanism could be envisaged, particularly in protic solvents.
The electronic properties of the substituents—the electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the weakly electron-donating methyl (-CH3) group—play a crucial role in the molecule's photophysical behavior. Upon photoexcitation, these molecules can exhibit intramolecular charge transfer (ICT), where electron density shifts from the donor groups to the acceptor part of the molecule (the benzoate ester moiety). researchgate.netiaea.org This change in electronic distribution in the excited state can significantly alter the acidity of the amino group and the basicity of the carbonyl oxygen, thereby influencing the driving force for excited-state intramolecular proton transfer (ESIPT). researchgate.net
Theoretical calculations on related methyl benzoate derivatives indicate that the presence of an amino group can enhance ESIPT reactions. researchgate.net However, the specific geometry and electronic landscape of this compound, with its particular substitution pattern, would dictate the precise nature and efficiency of any such process. The steric hindrance from the ortho-methyl group could also influence the planarity of the molecule and the orientation of the functional groups, which are critical factors for effective intramolecular hydrogen bonding and subsequent proton transfer.
Research on aminobenzoic acids has also explored the competition between different nonradiative decay pathways in the excited state, which can include intersystem crossing and internal conversion, potentially competing with proton transfer. researchgate.net The lifetimes of the excited states in similar systems have been shown to be sensitive to the substitution pattern and the surrounding environment. nih.gov
To illustrate the energetic considerations in such processes, the following table presents theoretical data for a related aminobenzoate system, highlighting the kind of information that would be relevant for understanding the intramolecular dynamics of this compound.
| Parameter | Value | Compound System | Reference |
| Proton Transfer Barrier | |||
| Transition State Energy (Methanol-catalyzed) | -10 kJ mol⁻¹ | Protonated p-aminobenzoic acid | nih.govuow.edu.au |
| Excited State Properties | |||
| Calculated Dipole Moment Increase (S₀ to S₁) | ~4 D | p-aminobenzoic acid | researchgate.net |
| Twisting Energy Barrier (Excited State) | 0.066 eV | 2-aminoterephthalic acid derivative | nih.gov |
This table presents data for analogous compounds to illustrate the concepts of intramolecular proton transfer and excited-state dynamics. The values are not directly measured for this compound.
Computational Chemistry Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly valuable for its balance of accuracy and computational cost. For a molecule like methyl 2-amino-5-methoxy-3-methylbenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine the ground-state electronic energy. These calculations are foundational for further analysis, including vibrational spectra and molecular orbital studies.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular structures and energies. For this compound, ab initio calculations would serve as a benchmark to validate the results obtained from DFT methods.
Spectroscopic Property Prediction (IR, NMR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These predicted spectra show the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretches of the amino group, C=O stretch of the ester, and C-O stretches of the methoxy (B1213986) and ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, providing a theoretical spectrum that can be compared with experimental data.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. This allows for the prediction of the UV-Vis absorption spectrum, indicating the wavelengths at which the molecule absorbs light, which is related to the electronic excitations from occupied to unoccupied orbitals.
Below is a hypothetical table of predicted spectroscopic data for this compound, which would be the expected output from such computational studies.
| Spectroscopic Data | Predicted Values |
| Key IR Peaks (cm⁻¹) | N-H stretch: ~3400-3500, C=O stretch: ~1700, C-O stretch: ~1250 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: ~6.5-7.5, OCH₃: ~3.8, NH₂: ~4.5, CH₃: ~2.2 |
| ¹³C NMR Chemical Shifts (ppm) | C=O: ~168, Aromatic C: ~110-150, OCH₃: ~55, CH₃: ~15 |
| UV-Vis λmax (nm) | ~250, ~350 |
Analysis of Electronic and Chemical Properties
Computational methods also allow for a detailed analysis of the electronic properties that govern a molecule's reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing carboxyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are useful for identifying the electrophilic and nucleophilic sites. In an MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.
The table below summarizes the key electronic properties that would be derived from computational analysis.
| Electronic Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies for transition states. While specific studies on the reaction pathways for the synthesis of this compound are not detailed in the available literature, research on related reactions provides a framework for understanding the potential mechanisms involved.
The synthesis of substituted benzoic acids often involves electrophilic aromatic substitution (EAS) reactions. nih.gov Computational studies on EAS reactions, such as the chlorination of anisole, have challenged the classic two-stage mechanism involving an arenium ion intermediate, suggesting that in nonpolar solvents, the reaction can proceed through a concerted single transition state. nih.gov Theoretical modeling of the nitration of benzene (B151609) with mixed acid has also provided detailed insights into the structure of reaction intermediates. nih.gov
The synthesis of related compounds, such as 2-amino-3-methyl-5-chlorobenzoic acid, involves sequential nitration, hydrogenation, and chlorination reactions. google.com Computational modeling of such multi-step syntheses can help in optimizing reaction conditions and understanding the formation of byproducts. For example, in the synthesis of 4-(hydroxymethyl)benzoic acid, density functional theory (DFT) calculations have shown that the reaction proceeds via a Diels-Alder cycloaddition followed by a Lewis acid-catalyzed dehydration, with the cycloaddition being the rate-limiting step. researchgate.net
Theoretical studies on the excited state deactivation pathways of molecules like anisole, a structural component of the target molecule, have revealed the important role of conical intersections in providing non-adiabatic gates for radiationless deactivation to the ground state. rsc.org Such studies are crucial for understanding the photostability and photochemical reactivity of these compounds.
Prediction of Molecular Interactions and Binding Modes (General)
Molecular docking and other computational methods are widely used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. These predictions are crucial in drug discovery and design. Although specific docking studies for this compound were not found in the reviewed literature, numerous studies on related aminobenzoate and methoxy-substituted compounds illustrate the general principles and methodologies.
Molecular docking simulations can predict the preferred binding orientation of a ligand in the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, docking studies of various aminobenzoate derivatives with DNA have been performed to understand their binding sites and the effect on DNA structure and dynamics. nih.gov Similarly, docking studies on 3-methoxy flavone (B191248) derivatives against breast cancer targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been conducted to elucidate their binding modes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach that relates the chemical structure of a series of compounds to their biological activity. mdpi.comnih.govnih.govresearchgate.netperiodikos.com.br These models use calculated molecular descriptors to predict the activity of new compounds. For example, QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new antibacterial agents by identifying the structural features that enhance their activity against methicillin-resistant Staphylococcus aureus. nih.gov
The following table summarizes the types of molecular interactions that are typically analyzed in computational binding studies of small molecules to biological targets.
| Interaction Type | Description |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. |
This table provides a general overview of the key molecular interactions that govern ligand-receptor binding.
Advanced Research Applications and Utility in Chemical Science
Utilization as Chemical Building Blocks in Complex Molecule Synthesis
As an important raw material and intermediate, methyl 2-amino-5-methoxy-3-methylbenzoate is primarily utilized in organic synthesis. thermofisher.com Its structural framework, which is a derivative of anthranilic acid, provides a versatile starting point for constructing a variety of intricate molecular architectures.
The core structure of this compound is analogous to other aminobenzoates that are well-established precursors for heterocyclic systems. For example, related 2-amino-thiophenol derivatives, which can be conceptually derived from aminobenzoates, are key starting materials for synthesizing thieno[2,3-b] researchgate.netsigmaaldrich.combenzodiazepines. google.com The amino and ester functionalities of the target compound allow for cyclization reactions to form various heterocyclic rings.
While direct synthesis of benzothiazines from this specific compound is not prominently documented in the provided results, the general reactivity of anthranilate derivatives suggests its potential in such transformations. More specifically, its utility can be seen in the context of triazole synthesis. Triazoles are often used as bioisosteres for amide bonds in peptidomimetics to enhance metabolic stability. nih.govnih.gov The synthesis of these heterocyclic motifs can be achieved through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govnih.gov The amino group of this compound could be converted to an azide, making it a suitable partner for reaction with various alkynes to generate a library of 1,2,3-triazole-substituted benzoic acid derivatives. nih.govresearchgate.net The development of automated solid-phase synthesis for triazolo-peptidomimetics underscores the importance of such building blocks in creating structurally diverse molecules efficiently. nih.gov
The methyl ester group in this compound is readily converted into a wide range of amides through aminolysis. This reaction is a fundamental transformation in organic synthesis for creating peptidomimetics and other complex molecules. For instance, the related compound methyl 4-amino-5-chloro-2-methoxybenzoate is reacted with N,N-diethylethylenediamine to form the corresponding N-(2-diethylaminoethyl)benzamide. googleapis.com Similarly, a process has been developed for producing 2-amino-5-cyano-N,3-dimethylbenzamide by reacting a methyl 2-amino-5-cyano-3-methylbenzoate with methylamine. google.com This highlights the utility of the methyl ester as a reactive handle for introducing diverse functional groups.
The synthesis of these specialized amides is crucial for developing new chemical entities with potential applications in pharmaceuticals and materials. google.comresearchgate.net The reaction conditions for such transformations are often optimized to achieve high yields, for example, by heating the ester with an excess of the desired amine. googleapis.com
Contributions to Synthetic Method Development and Optimization
The synthesis of and with substituted benzoates like this compound often requires careful optimization of reaction conditions to achieve high yields and purity. Research in this area contributes to the broader field of synthetic methodology. For example, a method for preparing 5-formyl-2-methoxy methyl benzoate (B1203000) found that performing esterification before introducing the aldehyde group significantly improved the total yield to around 90%, demonstrating the critical impact of the synthetic sequence. google.com
In a similar vein, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate for the drug sulpiride, was optimized by adjusting molar ratios, reaction times, and temperatures for each of its four synthetic steps, resulting in a substantial improvement in the total yield to 63.7%. researchgate.net The use of solid acid catalysts, such as a Zr/Ti solid acid, for the esterification of various benzoic acids represents another area of method development, aimed at replacing traditional, non-recoverable acid catalysts like sulfuric acid to create more environmentally friendly processes. mdpi.com These examples of process optimization and the development of greener catalytic methods are central to advancing modern chemical synthesis. researchgate.netmdpi.com
Role in the Study of Substituted Aromatic Systems
This compound is a polysubstituted aromatic compound, and its reactions provide insight into the electronic and steric effects of different functional groups on a benzene (B151609) ring. The molecule contains several electron-donating groups (amino, methoxy (B1213986), methyl) and one electron-withdrawing group (methyl ester). The positions of these substituents dictate the molecule's reactivity.
The amino group strongly activates the ring, primarily at the ortho and para positions. However, in this molecule, the para position (relative to the amino group) is blocked by the methyl ester, and one ortho position is blocked by the methyl group. This specific substitution pattern directs the regioselectivity of further reactions, such as electrophilic aromatic substitution. For instance, the bromination of methyl 2-amino-3-methylbenzoate occurs at the 5-position, which is para to the activating amino group and ortho to the methyl group. google.com This demonstrates the powerful directing effect of the amino group in such systems. The study of these reactions helps chemists predict outcomes in the synthesis of other complex substituted aromatic compounds. google.comgoogle.com
Potential in Material Science Research
While direct applications of this compound in material science are not extensively documented, its structural features suggest potential utility. Substituted aromatic compounds with both electron-donating and electron-withdrawing groups are known to exhibit interesting optical properties. These "push-pull" systems can be candidates for non-linear optical (NLO) materials, which have applications in telecommunications and optical computing. The amino, methoxy, and methyl groups act as electron donors, while the methyl ester group serves as an electron acceptor. This intramolecular charge-transfer characteristic is a key requirement for second-order NLO activity. Further research could explore the modification of this scaffold to enhance these properties for use in advanced materials.
Compound Reference Table
| Compound Name | CAS Number | Molecular Formula |
| This compound | Not specified | C10H13NO3 |
| Methyl 2-amino-3-methylbenzoate | 22223-49-0 | C9H11NO2 |
| Methyl 2-amino-5-methylbenzoate | 18595-16-9 | C9H11NO2 |
| Methyl 2-methoxy-5-aminosulfonyl benzoate | Not specified | C9H11NO5S |
| 5-formyl-2-methoxy methyl benzoate | Not specified | C10H10O4 |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Not specified | C9H10ClNO3 |
| 2-amino-5-cyano-N,3-dimethylbenzamide | Not specified | C10H11N3O |
| 3-Amino-5-mercapto-1,2,4-triazole | 16691-43-3 | C2H4N4S |
| Benzothiazines | Not specified | Varies |
| Triazoles | Not specified | Varies |
Interactive Data: Synthesis of Amide Derivatives
The following table summarizes reaction examples for the conversion of methyl aminobenzoate esters to their corresponding amides, a key transformation discussed in the article.
| Starting Ester | Amine Reagent | Product | Reference |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | N,N-diethylethylenediamine | N-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide | googleapis.com |
| Methyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | 2-amino-5-cyano-N,3-dimethylbenzamide | google.com |
| Methyl 2-amino-5-chloro-3-methylbenzoate | Methylamine | 2-(Methylamino)-5-chloro-3-methylbenzoate |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
There is no specific information in the public domain regarding the development of novel or sustainable synthetic methodologies for methyl 2-amino-5-methoxy-3-methylbenzoate. Research on related molecules, such as 2-amino-3-methylbenzoic acid derivatives or other substituted benzoates, often involves multi-step processes including nitration, hydrogenation, and chlorination. For instance, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been documented starting from m-toluic acid. However, routes tailored specifically for the introduction of a methoxy (B1213986) group at the C-5 position of the methyl 2-amino-3-methylbenzoate core, with an emphasis on green chemistry principles like atom economy, reduced waste, and use of renewable feedstocks, are not described in available literature.
In-depth Mechanistic Understanding of Complex Transformations
Detailed mechanistic studies elucidating the behavior of this compound in complex chemical transformations are not found in the reviewed sources. While general principles of electrophilic aromatic substitution or reactions involving the amino and ester functional groups can be inferred, specific kinetic and thermodynamic data, transition state analyses, or elucidation of reaction pathways for this compound have not been published. Research on similar structures sometimes involves complex reactions like cyanation or halogenation, but these mechanistic details cannot be directly extrapolated to the title compound.
Advanced Computational Modeling for Structure-Function Relationships
There is a notable absence of published research on advanced computational modeling specifically for this compound. Such studies, which might include Density Functional Theory (DFT) calculations, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) models, are crucial for predicting the molecule's electronic properties, reactivity, and potential biological activity. While databases provide basic predicted properties like molecular weight and formula, in-depth computational analyses that would illuminate its structure-function relationships are not available.
Exploration of New Applications as Chemical Probes or Scaffolds
The potential of this compound as a chemical probe for studying biological systems or as a molecular scaffold for the development of new functional molecules remains unexplored in the public scientific literature. The unique substitution pattern of the benzene (B151609) ring could theoretically offer specific binding interactions or serve as a versatile starting point for library synthesis in drug discovery or materials science. However, there are no documented instances of its use in these capacities. For comparison, related anthranilamide derivatives have been investigated as intermediates for insecticides, but this line of research does not specifically mention this compound.
Q & A
Basic: What are the standard synthetic routes for methyl 2-amino-5-methoxy-3-methylbenzoate, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via esterification of the corresponding carboxylic acid (2-amino-5-methoxy-3-methylbenzoic acid) with methanol, using acid catalysts like H₂SO₄ or HCl. Alternatively, nucleophilic substitution or protection/deprotection strategies may be employed to introduce the methoxy and methyl groups. Purification often involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or ¹H NMR (integration of aromatic protons and methyl/methoxy signals) .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) confirm substitution patterns.
- LC-MS : ESI+ mode to detect [M+H]⁺ ions; fragmentation patterns verify structural integrity.
- FT-IR : Stretching vibrations for ester carbonyl (~1700 cm⁻¹), amino (~3350 cm⁻¹), and methoxy (~1250 cm⁻¹) groups.
Cross-validation with elemental analysis (C, H, N) is recommended for absolute confirmation .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ester group. Periodic stability checks via TLC or HPLC are advised. Degradation products (e.g., free carboxylic acid) can be minimized by desiccants like molecular sieves .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amino group functionalization.
Use Design of Experiments (DoE) to analyze interactions between variables (e.g., catalyst concentration, reaction time) .
Advanced: How should contradictory data on reaction yields or spectral assignments be resolved?
Methodological Answer:
- Reproducibility Checks : Verify reagent purity (e.g., methanol dryness, acid catalyst freshness).
- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., amino group nucleophilicity).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shell impact on ester hydrolysis).
Validate with experimental kinetic studies .
Advanced: How can interactions between this compound and biological targets be studied?
Methodological Answer:
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., G-protein-coupled receptors) based on its structural analogs .
- SAR Analysis : Compare with derivatives (e.g., fluoro or chloro substituents) to identify pharmacophore elements .
Advanced: What environmental impact studies are needed given the lack of ecotoxicological data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
